N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a methyl group, and a pyridin-2-yl group attached to an imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically begins with the condensation of 2-aminopyridine with an α-bromoketone.
Reaction Conditions: The reaction is often carried out under microwave irradiation, which provides a fast, clean, and high-yielding method.
Industrial Production Methods: Industrial production may involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: TBHP and I2 in toluene.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Various organic solvents and catalysts depending on the desired substitution.
Major Products:
Oxidation: Formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.
Reduction: Formation of reduced derivatives of the original compound.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
- It serves as a precursor for the synthesis of various pharmaceutical agents.
Biology and Medicine:
- The compound exhibits significant biological activities, including antiviral, antibacterial, anticancer, and antifungal properties .
- It has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor and calcium channel blocker .
Industry:
- The compound is used in the development of new drugs and therapeutic agents.
- It is also employed in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) and modulate calcium channels . These interactions lead to the disruption of cellular processes, resulting in the observed biological activities.
Comparison with Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic agent with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine core.
Uniqueness:
- N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyclohexyl group and the methyl group at specific positions enhances its interaction with molecular targets, making it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C19H22N4 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-cyclohexyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H22N4/c1-14-10-12-23-17(13-14)22-18(16-9-5-6-11-20-16)19(23)21-15-7-3-2-4-8-15/h5-6,9-13,15,21H,2-4,7-8H2,1H3 |
InChI Key |
DCMXRBIENRAJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3CCCCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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